![molecular formula C20H22N2O4 B4940707 4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate CAS No. 6085-80-9](/img/structure/B4940707.png)
4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate
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Overview
Description
4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate is a chemical compound commonly referred to as IBAPA. It is a derivative of the anti-cancer drug, paclitaxel, and is known for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of IBAPA involves its ability to bind to microtubules, which are essential for cell division. By binding to microtubules, IBAPA disrupts the normal process of cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that IBAPA has minimal toxicity and does not cause significant side effects. However, it can cause mild gastrointestinal discomfort and fatigue. The compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
IBAPA has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, its complex synthesis method and low solubility in water can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on IBAPA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of IBAPA's potential use in combination with other anti-cancer drugs. Additionally, studies are needed to determine the optimal dosage and treatment regimen for IBAPA in cancer patients.
Synthesis Methods
The synthesis of IBAPA involves a series of chemical reactions that require the use of various reagents and solvents. The process involves the acylation of paclitaxel with acetic anhydride, followed by the addition of isobutylamine and phosgene. The final product is obtained through purification and isolation.
Scientific Research Applications
IBAPA has been the subject of numerous scientific studies due to its potential use in cancer treatment. Research has shown that it has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to be effective in treating multidrug-resistant tumors.
properties
IUPAC Name |
[4-[[3-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(2)12-21-19(24)16-5-4-6-17(11-16)22-20(25)15-7-9-18(10-8-15)26-14(3)23/h4-11,13H,12H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKPSOQHBCPRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387275 |
Source
|
Record name | STK292527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6085-80-9 |
Source
|
Record name | STK292527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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